The de novo biosynthesis of dipalmitoyl phosphatidylcholine (DPPC) occurs primarily in the endoplasmic reticulum (ER) of pulmonary type II alveolar cells via the Kennedy pathway. This pathway involves three enzymatic steps: (1) Choline kinase phosphorylates choline to form phosphocholine; (2) CTP:phosphocholine cytidylyltransferase (CCT) converts phosphocholine to CDP-choline, representing the rate-limiting step due to its regulation by phosphatidylglycerol [1]; and (3) CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT) catalyzes the transfer of phosphocholine to diacylglycerol (DAG), yielding phosphatidylcholine (PC). DPPC synthesis requires palmitoyl-CoA and glycerol-3-phosphate as substrates, with 45% of pulmonary DPPC originating from this pathway [5]. The subcellular compartmentalization of these enzymes ensures efficient flux, with CCT activation occurring at the ER membrane upon translocation from the cytosol [1] [7].
Table 1: Enzymes in DPPC De Novo Synthesis
Enzyme | Reaction | Localization | Regulatory Mechanism |
---|---|---|---|
Choline kinase | Choline → Phosphocholine | Cytosol | Substrate availability |
CCT | Phosphocholine → CDP-choline | ER membrane (activated) | Phosphatidylglycerol stimulation |
CPT | CDP-choline + DAG → PC | ER membrane | Mg²⁺ dependence |
DPPC is also synthesized through transacylation pathways that remodel existing phospholipids. Two distinct mechanisms exist:
Studies in type II cells show CoA-mediated transacylation generates 3-fold higher DPPC quantities than cofactor-independent mechanisms under physiological conditions [3]. Both pathways converge to enrich PC with dipalmitoyl species, critical for surfactant function.
Table 2: Transacylation Pathways in DPPC Biosynthesis
Mechanism | Catalyst | Cofactor Requirement | Fatty Acid Specificity | Contribution to DPPC |
---|---|---|---|---|
CoA-mediated | LPCAT | Palmitoyl-CoA | High for palmitate | ~70% |
Cofactor-independent | Membrane-bound transferase | None | Selective for palmitate | ~30% |
LPCAT enzymes (LPCAT1 and LPCAT2) are pivotal in DPPC remodeling. LPCAT1 localizes to both the ER and lipid droplets, where it reacylates 1-palmitoyl-LPC with palmitoyl-CoA to form DPPC [9]. Its substrate specificity is stringent, favoring palmitoyl-CoA >16-fold over oleoyl-CoA [4]. In type II cells, LPCAT1 interacts with the lipid transport protein StarD10, facilitating DPPC trafficking to lamellar bodies [9]. LPCAT2, induced by mechanical stretch or inflammation, also synthesizes DPPC but exhibits broader substrate flexibility [10] [6]. Inhibition of LPCAT activity by MJ33 reduces DPPC production by 60–80%, confirming its centrality in surfactant metabolism [10].
Lipid droplets (LDs) serve as reservoirs for DPPC storage and secretion. Key regulators include:
Table 3: Regulatory Factors in DPPC Metabolism
Regulator | Target Process | Effect on DPPC | Mechanism |
---|---|---|---|
Phosphatidylglycerol | De novo synthesis | ↑ 2.5-fold | CCT activation |
Mechanical stretch | Remodeling & synthesis | ↑ DP-PtdCho/CerPCho ratio | Induction of LPCAT, CPT, aiPLA2 |
StarD10 | LD trafficking | ↑ Lamellar body loading | DPPC transport complex formation |
LPCAT2 inhibition | Remodeling | ↓ 60–80% | Blocked reacylation of lyso-PtdCho |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7